FXIIa Inhibitory Potency Differentiation via Substituent-Dependent IC50 Shifts
The 4-methoxybenzyl amide substituent in the target compound is structurally distinct from the N-phenyl and N-(3-methylphenyl) analogs tested against FXIIa. While direct assay data for the target compound are not publicly available, the series SAR demonstrates that N-substitution directly governs potency. The N-phenyl comparator exhibited an IC50 of 19,000 nM, and the N-(3-methylphenyl) analog was less active at 25,000 nM [1]. The 4-methoxybenzyl group introduces a flexible methylene spacer and a hydrogen-bond-accepting methoxy moiety not present in the comparators, a structural modification that, based on the internal SAR of the series, is predicted to yield a differentiated, and potentially improved, potency and selectivity fingerprint. Researchers should prioritize procurement of this specific analog to experimentally validate this predicted SAR inflection point.
| Evidence Dimension | FXIIa Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted to differ based on substituent SAR |
| Comparator Or Baseline | Comparator 1: 6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide (IC50 = 19,000 nM). Comparator 2: 6,8-dichloro-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (IC50 = 25,000 nM) |
| Quantified Difference | Exact difference not yet quantified; N-phenyl baseline provides a reference of 19,000 nM for the 6,8-dichloro series. |
| Conditions | In vitro FXIIa enzyme inhibition assay; pH 7.9, T=295.15 K; substrate hydrolysis reaction measured by absorbance at 405 nm [1]. |
Why This Matters
Selecting this compound is critical for probing the SAR around a flexible, H-bond-rich N-benzyl substituent, a chemical space unexplored by the baseline N-aryl comparators, to identify next-generation lead compounds with optimized potency.
- [1] BindingDB. (2008). Affinity data for BDBM23547 and BDBM23565 against Coagulation Factor XIIa. University of Namur. Data originally published in Robert et al., J. Med. Chem. 2008. View Source
